molecular formula C23H16N4O2S B11567013 7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11567013
M. Wt: 412.5 g/mol
InChI Key: DWXBMANPIKTDTK-UHFFFAOYSA-N
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Description

7-[(Naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the selective formation of the desired pyrimido[4,5-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

7-[(Naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Amino-substituted derivatives.

Scientific Research Applications

7-[(Naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases (CDKs), which play crucial roles in cell signaling and proliferation . The inhibition of these enzymes can lead to the suppression of cancer cell growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(Naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique structural features, such as the naphthalen-1-ylmethylsulfanyl group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H16N4O2S

Molecular Weight

412.5 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C23H16N4O2S/c28-21-19-13-24-22(30-14-16-9-6-8-15-7-4-5-12-18(15)16)25-20(19)26-23(29)27(21)17-10-2-1-3-11-17/h1-13H,14H2,(H,24,25,26,29)

InChI Key

DWXBMANPIKTDTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)SCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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